

Comparison Guide: Nemtabrutinib in Relapsed/Refractory Hematologic Cancers

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Compound Focus: Nemtabrutinib

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This guide objectively compares the clinical performance of **nemtabrutinib**, a novel reversible Bruton's Tyrosine Kinase (BTK) inhibitor, with other BTK-targeting alternatives, focusing on progression-free survival (PFS) data in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL).

Introduction to Nemtabrutinib and the BTK Inhibitor Landscape

BTK is a critical enzyme in the B-cell receptor signaling pathway, essential for the survival and proliferation of malignant B-cells. The BTK inhibitor landscape has evolved through generations:

- **1st Generation (Covalent, Irreversible):** Ibrutinib
- **2nd Generation (Covalent, Irreversible):** Acalabrutinib, Zanubrutinib (designed for improved selectivity/safety)
- **3rd Generation (Non-covalent, Reversible):** Pirtobrutinib, **Nemtabrutinib** (designed to overcome resistance to covalent BTKi)

Nemtabrutinib (formerly ARQ 531) is an oral, potent, reversible inhibitor that targets both wild-type BTK and BTK with a common resistance mutation (C481S). It also has activity against other kinases like SRC and ERK.

Summary of Key Progression-Free Survival (PFS) Data

The following table summarizes the most recent PFS data from key clinical trials for each agent, primarily in the post-covalent BTKi setting, which represents the current area of highest unmet need.

Table 1: Progression-Free Survival in Heavily Pre-Treated CLL/SLL Patients

Drug (Class)	Trial Name (Phase)	Patient Population (Post-Covalent BTKi)	Median PFS (Months)	Objective Response Rate (ORR)	Key Reference / Date
Nemtabrutinib (Reversible BTKi)	BRUIN (Phase 1/2)	144 CLL/SLL patients (100% prior covalent BTKi)	35.3	56.3%	ASCO 2024 (Update: June 2024)
Pirtobrutinib (Reversible BTKi)	BRUIN (Phase 1/2)	247 CLL/SLL patients (100% prior covalent BTKi)	19.4	72.3%	NEJM 2023
Ibrutinib (Covalent BTKi)	N/A (Resynthesis)	Patients <i>naïve</i> to BTKi therapy (for reference)	~44-54	~89%	RESONATE-2 Trial
Acalabrutinib (Covalent BTKi)	ASCEND (Phase 3)	Patients <i>naïve</i> to BTKi therapy (for reference)	Not Reached (22mo PFS: 88%)	~81%	ASCEND Trial
Zanubrutinib (Covalent BTKi)	ALPINE (Phase 3)	Patients <i>naïve</i> to BTKi therapy (for reference)	Not Reached (24mo PFS: 79%)	~83%	ALPINE Trial

Key Interpretation:

- **Nemtabrutinib** shows a promising **median PFS of 35.3 months** in a population that is exclusively comprised of patients who have progressed on prior covalent BTKi therapy. This is a clinically significant duration of disease control in a heavily pre-treated, high-risk group.
 - **Pirtobrutinib**, the first-in-class reversible BTKi, demonstrated a median PFS of **19.4 months** in a similar population, establishing a benchmark.
 - The data for covalent BTKi (Ibrutinib, Acalabrutinib, Zanubrutinib) are provided for context in the frontline setting, where they are highly effective. Their efficacy is markedly reduced in the post-covalent BTKi setting, necessitating the development of reversible inhibitors.
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Detailed Experimental Protocols

The data in Table 1 is derived from the following key clinical trials.

3.1. Nemtabrutinib - BRUIN Trial (NCT03740529)

- **Objective:** To evaluate the safety, efficacy, and recommended phase 2 dose (RP2D) of **nemtabrutinib** in patients with relapsed/refractory B-cell malignancies.
- **Study Design:** Phase 1/2, open-label, multicenter study.
- **Patient Cohort (CLL/SLL):** The efficacy-evaluable population for the latest analysis included 144 patients with CLL/SLL who had received prior covalent BTKi therapy. Many were also refractory to venetoclax (a BCL-2 inhibitor).
- **Intervention:** Oral **nemtabrutinib** at the RP2D of 65 mg once daily.
- **Endpoints:**
 - **Primary:** Overall Response Rate (ORR) as per iwCLL 2018 criteria.
 - **Key Secondary:** Progression-Free Survival (PFS), Duration of Response (DOR), Safety.
- **Assessment Method:** Tumor assessments were conducted via computed tomography (CT) scans at baseline, every 8 weeks for the first year, and every 12 weeks thereafter. Response was assessed by an independent review committee.

3.2. Pirtobrutinib - BRUIN Trial (NCT03740529)

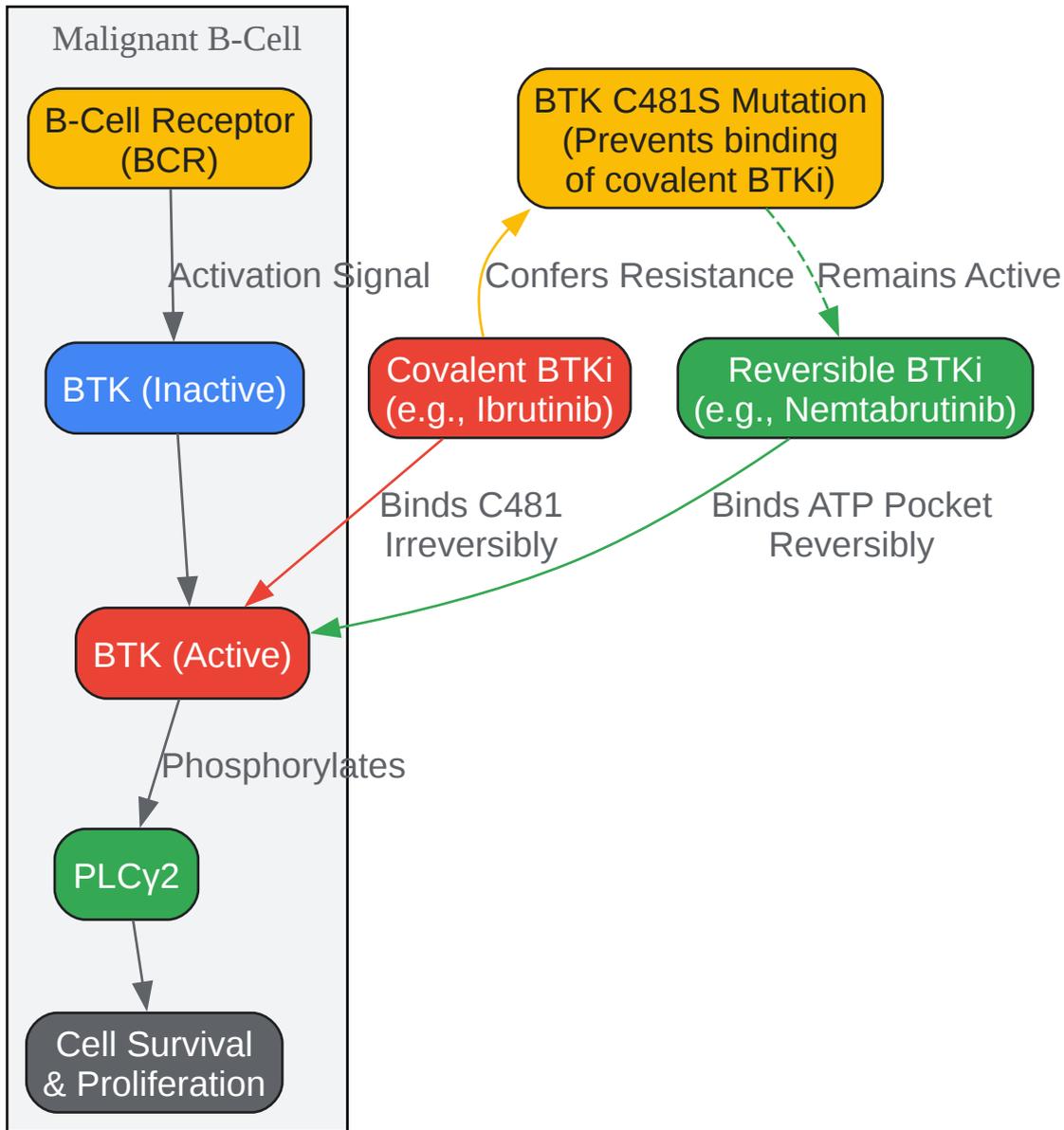
- **Objective:** To evaluate the efficacy and safety of pirtobrutinib in patients with relapsed/refractory B-cell malignancies who had received prior covalent BTKi.
- **Study Design:** Phase 1/2, open-label, multicenter study.
- **Patient Cohort (CLL/SLL):** 247 patients with CLL/SLL who had received a prior covalent BTKi.
- **Intervention:** Oral pirtobrutinib at 200 mg once daily.
- **Endpoints:**

- **Primary:** ORR as per iwCLL 2018 criteria.
 - **Key Secondary:** PFS, DOR, Safety.
 - **Assessment Method:** Similar to the **nemtabrutinib** cohort, using serial CT scans and independent review.
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Visualizations of Mechanisms and Trial Workflow

4.1. Diagram: BTK Inhibition Mechanisms in CLL/SLL

This diagram illustrates the mechanistic differences between covalent and reversible BTK inhibitors.

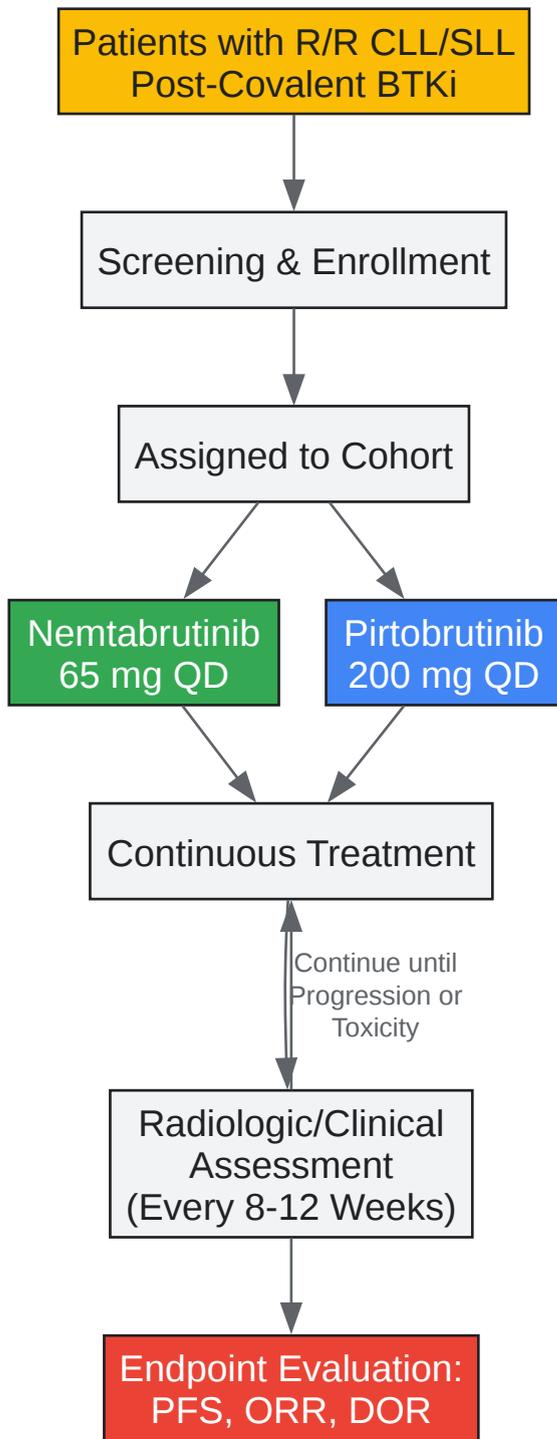


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Title: BTKi Mechanisms and C481S Resistance

4.2. Diagram: BRUIN Trial Patient Journey & Assessment

This flowchart outlines the experimental workflow for patients in the BRUIN trial cohorts.



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Title: BRUIN Trial CLL/SLL Cohort Workflow

Comparative Analysis and Conclusion

- **Efficacy in Resistant Disease:** Both **nemtabrutinib** and pirtobrutinib demonstrate significant clinical activity in patients who have failed prior covalent BTKi therapy, a population with limited effective options. The reported median PFS of **35.3 months for nemtabrutinib** is notably longer than the **19.4 months for pirtobrutinib** in this cross-trial comparison. However, direct comparison should be made with caution due to potential differences in patient baseline characteristics between the two analysis cohorts within the same trial.
- **Mechanistic Advantage:** The success of both drugs validates the strategy of using reversible BTK inhibition to overcome the common C481S resistance mutation.
- **Safety Profile:** While not the focus of this PFS guide, the safety and tolerability profiles differ. Clinician decision-making will involve balancing efficacy (PFS) with the management of specific adverse events associated with each agent.

In conclusion, **nemtabrutinib** represents a promising therapeutic option with robust PFS data in the high-risk, post-covalent BTKi setting. Its performance appears competitive with, and potentially superior in PFS to, the established reversible BTKi pirtobrutinib, though head-to-head trials are needed for confirmation. This expanding class of reversible BTK inhibitors is changing the treatment paradigm for relapsed/refractory CLL/SLL.

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